molecular formula C8H15N5O2 B2377116 (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol CAS No. 1260659-40-2

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol

Cat. No.: B2377116
CAS No.: 1260659-40-2
M. Wt: 213.241
InChI Key: LMMATSIRZBADML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. The presence of a nitro group and a hydroxymethyl group in this compound makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of reactive nitro compounds.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methyl-5-nitro-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    1-methyl-3-hydroxymethyl-1H-pyrazole: Lacks the nitro group but has a similar hydroxymethyl group.

Uniqueness

(1-methyl-5-nitro-1H-pyrazol-3-yl)methanol is unique due to the presence of both nitro and hydroxymethyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

(1-methyl-5-nitropyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-5(8(10)11)2-4(3-9)6-7/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLXLBAVFHSAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.